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3-(Isoquinolin-8-YL)propanoic acid

Cat. No.: B15270453
M. Wt: 201.22 g/mol
InChI Key: KEPMNSXHEDNUOP-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Scaffold in Medicinal Chemistry and Chemical Biology

The isoquinoline motif, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the development of pharmaceuticals. nih.govnih.gov This structural framework is not only prevalent in a vast array of natural products, particularly alkaloids, but has also inspired the synthesis of a multitude of synthetic compounds with diverse pharmacological activities. nih.govnih.gov The inherent properties of the isoquinoline ring, including its ability to participate in various intermolecular interactions and its amenability to chemical modification, make it an attractive scaffold for drug design. nih.gov

The biological activities associated with isoquinoline derivatives are remarkably broad, encompassing anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties. nih.govnih.gov For instance, the natural product berberine (B55584), an isoquinoline alkaloid, has demonstrated a wide range of pharmacological effects. nih.gov The clinical success of drugs like the vasodilator papaverine (B1678415) and the antihypertensive agents debrisoquine (B72478) and quinapril (B1585795) further underscores the therapeutic importance of the isoquinoline core. pharmaguideline.com The versatility of the isoquinoline scaffold allows for the fine-tuning of biological activity through the introduction of various substituents at different positions of the ring system, enabling the exploration of structure-activity relationships and the optimization of lead compounds. nih.gov

Contextualization of Propanoic Acid Derivatives within Bioactive Molecules

The propanoic acid moiety, a simple three-carbon carboxylic acid, is a common feature in a multitude of bioactive molecules and serves as a crucial building block in medicinal chemistry. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. The carboxylic acid group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.

Current State of Knowledge Regarding 3-(Isoquinolin-8-YL)propanoic Acid and Related Compounds

Direct and extensive research on this compound (CAS Number: 1369195-06-1) is limited in the public domain. However, the study of structurally related compounds provides valuable insights into its potential properties. Research on other isoquinoline-carboxylic acid derivatives, such as isoquinoline-8-carboxylic acid, indicates their utility as intermediates in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs. chemimpex.com Furthermore, studies on various substituted isoquinolines have revealed a wide spectrum of biological activities, offering a basis for predicting the potential of this specific isomer. The reactivity of the isoquinoline ring system is well-documented, with electrophilic substitution reactions known to occur preferentially at the 5- and 8-positions, suggesting that the synthesis of 8-substituted isoquinolines is a feasible endeavor. youtube.comyoutube.com

Rationale for In-depth Academic Investigation of this compound

The unique combination of the biologically significant isoquinoline scaffold and the versatile propanoic acid side chain in this compound presents a compelling case for dedicated scientific inquiry. The current gap in knowledge surrounding this specific compound offers a fertile ground for novel discoveries in both chemistry and biology.

Addressing Unexplored Aspects of its Chemical Synthesis and Reactivity

While general methods for the synthesis of substituted isoquinolines exist, specific and optimized routes to this compound have not been extensively reported. nih.govorganic-chemistry.org Developing efficient synthetic strategies would not only make this compound more accessible for further studies but could also lead to the discovery of novel chemical transformations. Key synthetic approaches that could be explored include the functionalization of pre-existing isoquinoline-8-substituted precursors or the construction of the isoquinoline ring from appropriately substituted benzene derivatives. nih.govnih.gov Understanding the reactivity of the propanoic acid side chain in conjunction with the isoquinoline nucleus is also crucial for its application as a chemical building block.

Unveiling Novel Pre-clinical Biological Activities and Molecular Mechanisms

Given the broad spectrum of biological activities associated with the isoquinoline scaffold, it is highly probable that this compound possesses interesting pharmacological properties. nih.govnih.gov Systematic screening of this compound against various biological targets, including enzymes, receptors, and whole-cell assays, could uncover novel therapeutic leads. Investigating its potential as an anticancer, antimicrobial, or anti-inflammatory agent would be a logical starting point. Elucidating the molecular mechanisms underlying any observed biological activity would be a critical next step in its development as a potential drug candidate.

Computational Insights into Structure-Activity Relationships

In the absence of extensive experimental data, computational modeling can provide valuable predictions about the properties and potential biological activity of this compound. Molecular docking studies could be employed to predict its binding affinity to various protein targets known to be modulated by other isoquinoline derivatives. Furthermore, building a library of virtual derivatives and performing quantitative structure-activity relationship (QSAR) studies could guide the synthesis of more potent and selective analogs.

Overview of Key Research Disciplines Applicable to this compound Studies

The unique structural characteristics of this compound make it a pertinent subject for investigation across several key scientific disciplines. The inherent properties of the isoquinoline ring system, combined with the reactivity of the carboxylic acid group, open up diverse avenues for research and application.

Medicinal Chemistry: This is arguably the most prominent field for the application of this compound. The isoquinoline scaffold is a well-established pharmacophore found in numerous natural and synthetic bioactive compounds. nih.govrsc.org Researchers in medicinal chemistry are likely to explore derivatives of this acid for their potential as:

Enzyme Inhibitors: The structural similarity of the isoquinoline moiety to various endogenous ligands allows for the design of molecules that can interact with the active sites of enzymes. For instance, derivatives of the related 3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid have been investigated for their ability to inhibit leucine (B10760876) aminopeptidase (B13392206) (LAP), an enzyme implicated in tumor progression.

Receptor Modulators: The aromatic and nitrogen-containing nature of the isoquinoline ring can facilitate interactions with a variety of biological receptors.

Anticancer Agents: Many isoquinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The exploration of this compound and its derivatives could lead to the discovery of novel compounds that induce cell cycle arrest or apoptosis in cancer cells.

Chemical Biology: In chemical biology, this compound can serve as a molecular probe to study biological processes. The propanoic acid side chain offers a convenient handle for further chemical modification, such as the attachment of fluorescent tags or biotin, without significantly altering the core isoquinoline structure that may be responsible for a specific biological interaction. This allows for the visualization and tracking of the molecule within cellular systems.

Organic and Synthetic Chemistry: The synthesis of this compound and its derivatives presents interesting challenges and opportunities for organic chemists. Developing efficient and stereoselective synthetic routes to this and related compounds is crucial for enabling their study in other disciplines. The reactivity of both the isoquinoline ring and the propanoic acid functional group allows for a wide range of chemical transformations, leading to the creation of diverse chemical libraries for screening purposes.

Pharmacology: The study of the pharmacological effects of this compound and its analogs is essential to understand their potential therapeutic applications. Pharmacological studies would involve evaluating the compound's mechanism of action, its efficacy in various disease models, and its pharmacokinetic and pharmacodynamic profiles. The broad spectrum of activities observed for other isoquinoline alkaloids, such as antibacterial and anti-inflammatory effects, suggests that this compound could also be a candidate for similar investigations. nih.gov

Table of Physicochemical Properties of Related Isoquinoline Propanoic Acid Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-(Isoquinolin-3-yl)propanoic acid770721-18-1C12H11NO2201.22
3-(Isoquinolin-4-yl)propanoic acid819066-35-8C12H11NO2201.22
3-(Isoquinolin-5-yl)propanoic acid87087-28-3C12H11NO2201.22
3-(Isoquinolin-6-yl)propanoic acid1158755-11-3C12H11NO2201.22
3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid75513-35-8C12H11NO4233.22

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B15270453 3-(Isoquinolin-8-YL)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-isoquinolin-8-ylpropanoic acid

InChI

InChI=1S/C12H11NO2/c14-12(15)5-4-9-2-1-3-10-6-7-13-8-11(9)10/h1-3,6-8H,4-5H2,(H,14,15)

InChI Key

KEPMNSXHEDNUOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Isoquinolin 8 Yl Propanoic Acid and Its Analogues

Retrosynthetic Dissection and Strategic Planning for the Synthesis of 3-(Isoquinolin-8-YL)propanoic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a complex target molecule into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections offer logical pathways for its construction.

Strategy A: Late-Stage Side Chain Introduction

This approach involves the initial construction of a functionalized isoquinoline (B145761) ring, followed by the introduction of the propanoic acid side chain at the C-8 position. The key disconnection is the C-C bond between the isoquinoline C-8 and the propanoic acid side chain. This strategy relies heavily on the availability of robust methods for regioselective C-H functionalization or cross-coupling reactions at the sterically hindered C-8 position. Precursors for this strategy would include 8-halo-isoquinoline or an isoquinoline with a directing group at the N-1 or C-7 position to facilitate C-8 metalation.

Strategy B: Isoquinoline Ring Formation on a Pre-functionalized Arene

In this alternative strategy, the propanoic acid side chain, or a suitable precursor, is attached to a benzene (B151609) ring first. The isoquinoline ring is then constructed onto this pre-functionalized aromatic precursor. This approach hinges on well-established isoquinoline ring-forming reactions that are tolerant of the side chain's functional groups. Key disconnections would break the isoquinoline ring system according to classical methods like the Bischler-Napieralski or Pomeranz-Fritsch syntheses. The starting material would be a substituted phenethylamine (B48288) or benzaldehyde derivative already bearing the three-carbon chain.

The choice between these strategies depends on the availability of starting materials, the desired substitution pattern on the isoquinoline nucleus, and the requirements for stereocontrol in the propanoic acid side chain.

Development and Optimization of Novel Synthetic Routes to the Isoquinoline Moiety

The isoquinoline scaffold is a prominent feature in numerous natural products and pharmaceuticals. researchgate.net Consequently, a vast array of synthetic methods for its construction has been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

The construction of the isoquinoline core is a cornerstone of the synthesis. Several methods provide access to this bicyclic heterocycle.

Classical Methods : The Bischler-Napieralski reaction involves the cyclodehydration of a β-phenylethylamine amide using a Lewis acid, which yields a 3,4-dihydroisoquinoline that can be subsequently oxidized. wikipedia.orgquimicaorganica.org The Pomeranz–Fritsch reaction uses a benzaldehyde and an aminoacetoaldehyde diethyl acetal to form the isoquinoline ring directly under acidic conditions. wikipedia.orgquimicaorganica.org These methods are powerful but can be limited by harsh reaction conditions and substituent tolerance.

Transition-Metal-Catalyzed Annulation : Modern synthetic chemistry has introduced milder and more versatile methods. Rhodium(III)-catalyzed C-H activation and annulation of benzimines or ketoximes with alkynes has emerged as a powerful tool for assembling multisubstituted isoquinolines. organic-chemistry.org Similarly, palladium and copper catalysts have been employed in cascade reactions to construct the isoquinoline ring from simple starting materials like o-iodobenzaldehydes and terminal acetylenes. organic-chemistry.org These catalytic methods often offer high regioselectivity and broad functional group tolerance, making them suitable for complex targets.

Reaction Name Key Reactants Catalyst/Reagent Key Feature
Bischler-Napieralskiβ-Phenylethylamine amideLewis Acid (e.g., POCl₃, P₂O₅)Forms a dihydroisoquinoline intermediate
Pomeranz-FritschBenzaldehyde, Aminoacetoaldehyde acetalStrong Acid (e.g., H₂SO₄)Direct formation of the isoquinoline ring
Rh(III)-Catalyzed AnnulationAromatic Ketoxime, Alkyne[RhCp*Cl₂]₂High efficiency and regioselectivity under mild conditions
Palladium-Catalyzed Couplingo-Iodobenzaldehyde imine, AlkynePd catalyst, followed by Cu catalystSequential coupling and cyclization in one pot

Interactive Data Table: Key Regioselective Isoquinoline Ring Formation Reactions.

Direct and selective functionalization at the C-8 position of the isoquinoline ring is a significant synthetic challenge due to the presence of multiple other reactive C-H bonds. Overcoming this requires strategies that can direct a reaction to this specific site.

Directing Group Strategies : A common and effective approach is the use of a directing group that positions a metal catalyst in proximity to the C-8 C-H bond. The nitrogen atom of the isoquinoline ring itself can direct ortho-lithiation, but this typically favors the C-1 position. To achieve C-8 selectivity, quinoline (B57606) or isoquinoline N-oxides are often used as substrates. nih.govresearchgate.net The N-oxide functionality acts as a stepping stone, facilitating metalation and subsequent functionalization at the C-8 position with catalysts based on rhodium, palladium, or iridium. nih.govnih.govorganic-chemistry.org This allows for the introduction of aryl, alkyl, and other functional groups.

Radical Perfluoroalkylation : Radical reactions can also provide access to C-8 substituted isoquinolines. Under specific conditions, the reaction of isoquinoline with perfluoroalkyl radicals can lead to a mixture of C-6 and C-8 isomers. nih.gov

Halogen-Dance Reaction and Cross-Coupling : An 8-halo-isoquinoline serves as a versatile intermediate for introducing the side chain via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The 8-halo-isoquinoline can be prepared through multi-step classical sequences or, in some cases, via directed ortho-metalation-halogenation protocols.

Methodology Key Substrate Catalyst/Reagent Type of Bond Formed Selectivity
C-H ArylationN-(Quinolin-8-yl)amide[RuCl₂(p-cymene)]₂C-C (Aryl)High for C-8
C-H AlkylationQuinoline N-oxideRh(III) catalystC-C (Alkyl)High for C-8
C-H ArylationIsoquinoloneIr(III) catalystC-C (Aryl)Exclusive for C-8
Radical PerfluoroalkylationIsoquinolineMn(OAc)₃C-C (Perfluoroalkyl)Mixture of C-6/C-8

Interactive Data Table: Selected Strategies for C-8 Functionalization.

Stereocontrolled Introduction and Elaboration of the Propanoic Acid Side Chain

Introducing the propanoic acid side chain with control over its stereochemistry is crucial, especially for analogues intended for biological evaluation. Asymmetric synthesis provides the tools to create the desired enantiomer selectively. wikipedia.org

Two dominant strategies for controlling stereochemistry are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries : A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net For the synthesis of a chiral propanoic acid derivative, a common approach is the diastereoselective alkylation of a chiral enolate. Evans' oxazolidinones and Myers' pseudoephedrine amides are highly effective auxiliaries for this purpose. wikipedia.org The propionyl group is attached to the auxiliary, forming an amide. Deprotonation with a suitable base generates a rigid, chelated enolate, which then reacts with an electrophile from the less sterically hindered face, leading to high levels of diastereoselectivity. The auxiliary can be cleaved under mild conditions to reveal the chiral carboxylic acid or its derivative. researchgate.net

Asymmetric Catalysis : This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. researchgate.net For the propanoic acid side chain, this could involve the asymmetric hydrogenation of an α,β-unsaturated precursor (an isoquinolin-8-yl acrylate) using a chiral transition metal catalyst (e.g., Rh- or Ru-based complexes with chiral phosphine ligands). Another catalytic approach is the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated ester, which establishes the chiral center.

Diastereoselective Approaches : These methods, dominated by the use of chiral auxiliaries, generate a specific diastereomer of the product. The stereochemical bias is induced by the pre-existing stereocenter on the auxiliary. The success of these reactions relies on the predictable facial selectivity of the intermediate, such as the (Z)-enolate formed from an N-propionyl oxazolidinone, which directs incoming electrophiles to one side. wikipedia.org

Enantioselective Approaches : These methods directly form one enantiomer over the other from a prochiral substrate without the need for a covalently bonded auxiliary. For instance, the enantioselective alkylation of a malonate derivative attached to the isoquinoline C-8 position, followed by decarboxylation, could install the chiral propanoic acid moiety. The key step would be the use of a chiral phase-transfer catalyst or a chiral metal complex to control the enantioselectivity of the alkylation. Catalytic asymmetric acetalization of carboxylic acids is another emerging strategy that could be adapted for such syntheses. researchgate.net

Approach Method Key Feature Stereochemical Outcome
Diastereoselective Evans' Asymmetric AlkylationUse of chiral oxazolidinone auxiliaryHigh diastereoselectivity
Diastereoselective Myers' Asymmetric AlkylationUse of pseudoephedrine auxiliaryHigh diastereoselectivity, reliable cleavage
Enantioselective Asymmetric HydrogenationChiral Rh or Ru phosphine catalystDirect formation of one enantiomer from an alkene
Enantioselective Asymmetric Conjugate AdditionChiral metal complex or organocatalystEnantioselective formation of a C-C bond

Interactive Data Table: Comparison of Stereocontrolled Approaches for Side Chain Synthesis.

Expedient Synthesis of this compound Derivatives and Analogues

The rapid generation of derivatives and analogues of this compound is essential for screening and lead optimization in drug discovery. Expedient synthesis relies on strategies that allow for the introduction of molecular diversity in a time- and resource-efficient manner.

Post-synthetic modification is a powerful strategy for diversifying a core scaffold like this compound. This approach involves the synthesis of a common intermediate which is then subjected to various chemical transformations to generate a library of related compounds. The propanoic acid side chain offers a versatile handle for such modifications.

The carboxylic acid group can be converted into a variety of other functional groups. Standard peptide coupling methods can be employed to react the carboxylic acid with a diverse range of amines, leading to the formation of a library of amides. thermofisher.com Similarly, esterification with different alcohols can yield a series of esters. These reactions are generally high-yielding and can be performed in parallel to expedite the diversification process.

Further modifications can include the reduction of the carboxylic acid to an alcohol, which can then be subjected to etherification or other functionalization reactions. The conversion of the carboxylic acid to an acyl hydrazide provides another reactive intermediate for further derivatization. thermofisher.com

Below is a table summarizing potential post-synthetic modifications of the propanoic acid side chain:

Starting Functional GroupReagents and ConditionsResulting Functional Group
Carboxylic AcidAmine, Coupling Agent (e.g., DCC, EDC)Amide
Carboxylic AcidAlcohol, Acid CatalystEster
Carboxylic AcidReducing Agent (e.g., LiAlH4)Alcohol
EsterHydrazineHydrazide

These modifications allow for the systematic exploration of the chemical space around the propanoic acid moiety, which can be crucial for modulating the pharmacological properties of the parent compound.

Parallel synthesis and combinatorial chemistry are key technologies for the rapid generation of large libraries of compounds for high-throughput screening. nih.gov The solution-phase parallel synthesis of isoquinoline libraries has been demonstrated to be an effective approach for creating diverse sets of molecules. nih.govacs.org

For the synthesis of a library of this compound analogues, a convergent synthetic strategy would be highly effective. This could involve the parallel synthesis of a variety of 8-substituted isoquinoline cores and a set of different side chains that can be subsequently coupled.

One approach for generating diversity on the isoquinoline core is through multi-component reactions. For instance, a Lewis acid and organocatalyst-cocatalyzed multicomponent reaction of 2-(1-alkynyl)benzaldehydes, amines, and ketones can produce a diverse library of 1,2-dihydroisoquinolines. nih.gov Halogenated precursors can be used in these reactions, and the resulting halogenated isoquinolines can be further diversified through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. nih.gov

Microwave-assisted synthesis can significantly accelerate the production of isoquinoline libraries. organic-chemistry.orgnih.gov Methods such as the Bischler-Napieralski or Pictet-Spengler reactions, when performed under microwave irradiation, allow for the rapid cyclization of substituted β-arylethylamine derivatives to form dihydroisoquinolines and tetrahydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. organic-chemistry.orgnih.gov

The following table illustrates a potential parallel synthesis approach for generating a library of 8-substituted isoquinolines:

Building Block A (e.g., Substituted 2-bromobenzaldehyde)Building Block B (e.g., Terminal alkyne)Building Block C (e.g., Amine)Resulting Isoquinoline Core
R1-substituted 2-bromobenzaldehydeR2-substituted terminal alkyneR3-NH2Diversely substituted isoquinoline
2-bromo-5-methoxybenzaldehydePhenylacetyleneAmmonia8-Bromo-3-phenylisoquinoline derivative
2-bromo-4-chlorobenzaldehydePropyneMethylamine8-Bromo-6-chloro-1-methylisoquinoline derivative

By systematically varying the substituents (R1, R2, R3) on the building blocks, a large and diverse library of isoquinoline cores can be generated. These cores can then be functionalized at the 8-position to introduce the propanoic acid side chain or its analogues.

Sustainable and Green Chemistry Approaches in the Synthesis of Related Compounds

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. nih.gov This includes the use of catalytic methods, adherence to atom economy principles, and the application of enabling technologies like flow chemistry.

Catalytic methods are a cornerstone of green chemistry as they reduce the amount of waste generated by replacing stoichiometric reagents with catalytic amounts of more efficient substances. Transition-metal catalysis has been extensively used in the synthesis of isoquinolines. nih.gov For the synthesis of 8-substituted isoquinolines, regioselective C-H functionalization is a particularly attractive strategy from an atom economy perspective, as it avoids the need for pre-functionalized substrates.

Palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C8 position. acs.org This methodology offers a direct way to introduce aryl groups at the desired position, which can then be further elaborated to the propanoic acid side chain. The use of N-oxides as directing groups is advantageous as they can often be easily removed or may be part of the desired final structure. acs.org Catalyst-controlled site-selective C-H arylation of isoquinolones has also been demonstrated, where an Ir(III) catalytic system can direct C-C bond formation exclusively at the C8 position. acs.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product, minimizing waste. Multi-component reactions, as mentioned in the context of library synthesis, are often highly atom-economical.

The following table provides examples of catalytic C-H functionalization reactions that could be applied to the synthesis of precursors for 8-substituted isoquinolines:

Reaction TypeCatalystSubstrateCoupling PartnerPosition Functionalized
C-H ArylationPalladiumQuinoline N-oxideIodoareneC8
C-H ArylationIridium(III)IsoquinoloneAryliodonium saltC8
C-H AlkenylationRhodiumQuinoline N-oxideAlkeneC8

These catalytic methods represent a more sustainable approach to the synthesis of functionalized isoquinolines compared to classical methods that often involve multiple steps and the use of stoichiometric, and often toxic, reagents.

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.org The use of microreactors or tubular reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. acs.org

Photochemical reactions, which can be difficult to scale up in batch due to light penetration issues, are well-suited for flow chemistry. The high surface-area-to-volume ratio of flow reactors allows for efficient irradiation of the reaction mixture. This could be relevant for potential photochemical steps in the synthesis of isoquinoline derivatives.

The integration of in-line purification and analysis techniques can further enhance the efficiency of flow synthesis, enabling real-time optimization and process control. The development of a continuous flow process for the synthesis of this compound and its analogues could lead to a more sustainable and efficient manufacturing process.

Molecular Design and Structure Activity Relationship Sar Studies

Systematic Exploration of Substituent Effects on the Isoquinoline (B145761) Ring and Propanoic Acid Moiety

The biological activity of isoquinoline derivatives can be significantly modulated by the introduction of various substituents on both the heterocyclic ring system and its appended side chains.

While specific preclinical data for 3-(Isoquinolin-8-YL)propanoic acid is not extensively available in the public domain, general principles of SAR for isoquinoline derivatives can be inferred from broader studies. The electronic properties of substituents on the isoquinoline ring play a crucial role. Electron-withdrawing groups can influence the pKa of the isoquinoline nitrogen and affect its ability to form hydrogen bonds, which are often vital for target binding. cambridgemedchemconsulting.com Conversely, electron-donating groups can enhance the electron density of the ring system, potentially altering its metabolic stability and pharmacokinetic profile.

For instance, in studies of other isoquinoline-containing compounds, the introduction of hydroxyl or methoxy (B1213986) groups has been shown to be critical for antiproliferative activity against certain cancer cell lines. mdpi.com The steric bulk of substituents is another key determinant of biological activity. Large, bulky groups can create steric hindrance, preventing the molecule from fitting into the binding pocket of a target protein. Conversely, optimally sized substituents can enhance binding affinity through favorable van der Waals interactions.

The propanoic acid moiety itself offers several avenues for modification. Esterification or amidation of the carboxylic acid can profoundly impact the compound's solubility, cell permeability, and metabolic stability. For example, the synthesis of various N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives has been explored to generate compounds with cytotoxic and EGFR inhibition properties. acs.org

Table 1: Hypothetical Influence of Substituents on Biological Activity

Position of SubstitutionType of SubstituentPredicted Effect on ActivityRationale
Isoquinoline Ring (e.g., C-1, C-3, C-4)Electron-withdrawing (e.g., -NO2, -CN)Potential increase or decreaseAlters ring electronics and H-bonding capacity.
Isoquinoline Ring (e.g., C-5, C-6, C-7)Electron-donating (e.g., -OCH3, -OH)Potential increase in activityMay enhance binding or improve solubility. mdpi.com
Propanoic Acid ChainEsterificationIncreased lipophilicityMay improve cell permeability.
Propanoic Acid ChainAmidationAltered H-bonding potentialCan introduce new interactions with target. acs.org

This table is illustrative and based on general medicinal chemistry principles, not on specific published data for this compound.

The 8-position places the propanoic acid side chain in the "peri" position relative to the isoquinoline nitrogen. This proximity can lead to intramolecular interactions that constrain the conformation of the side chain. In contrast, the 4-position places the substituent further away from the nitrogen, allowing for greater conformational flexibility. This difference in spatial arrangement can have a profound impact on how the molecules interact with their biological targets. For instance, in a study of substituted isoquinolines, the activity against a neuroendocrine prostate cancer cell line was found to be highly dependent on the substitution pattern on the isoquinoline core. mdpi.com While specific comparative studies between these two exact isomers are not readily found, the principle of positional isomerism significantly influencing biological activity is well-established in isoquinoline chemistry.

Conformational Analysis of this compound and its Analogues in Solution and Solid State

The three-dimensional conformation of a molecule is intrinsically linked to its biological function. Conformational analysis of this compound and its analogues is crucial for understanding their interactions with biological macromolecules. While specific conformational analysis data for this compound is not widely published, techniques such as NMR spectroscopy can be used to study the conformation in solution. For example, residual dipolar couplings have been used to determine the populations of different conformers of isoquinolinium hydrochlorides in aqueous solution. nih.gov

In the solid state, X-ray crystallography would provide a precise picture of the molecule's conformation and intermolecular interactions within the crystal lattice. Such studies can reveal preferred conformations that may also be relevant in a biological context. The formation of different polymorphs or pseudo-polymorphs, which are different crystalline forms of the same compound, can also be influenced by conformational flexibility and can have significant implications for the compound's physical properties. google.com

Bioisosteric Replacements within the this compound Framework for Enhanced Target Interaction

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be envisioned.

The carboxylic acid group of the propanoic acid moiety is a key functional group that is likely to be involved in interactions with biological targets. It can be replaced by other acidic groups such as a tetrazole, which is a well-known carboxylic acid bioisostere. youtube.com This replacement can sometimes improve metabolic stability and oral bioavailability. Alternatively, replacing the carboxylic acid with a non-acidic group that can still act as a hydrogen bond acceptor, such as a sulfonamide or a hydroxamic acid, could lead to different binding modes and potentially improved activity. In the context of quinoline (B57606) derivatives, uracil (B121893) has been explored as a bioisostere for a benzenesulfonamide (B165840) group. nih.gov

Table 2: Potential Bioisosteric Replacements for this compound

Original Functional GroupBioisosteric ReplacementPotential Advantage
Carboxylic AcidTetrazoleImproved metabolic stability, similar acidity. youtube.com
Carboxylic AcidSulfonamideAltered pKa, different hydrogen bonding pattern.
Isoquinoline RingQuinoline RingDifferent nitrogen position, altered electronics.
Isoquinoline RingNaphthyridine RingIntroduction of a second nitrogen atom.

Scaffold Hopping and Rational Design of Hybrid Molecules Incorporating the this compound Core

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify novel molecular scaffolds that can mimic the key interactions of a known active compound. youtube.com This approach can lead to the discovery of new chemical series with improved properties. The this compound core could serve as a starting point for scaffold hopping exercises. By defining the key pharmacophoric features—the isoquinoline nitrogen, the aromatic system, and the carboxylic acid—computational tools can search for other scaffolds that present these features in a similar spatial arrangement.

For instance, scaffold hopping from a naphthalene (B1677914) core to an isoquinoline ring has been successfully used to reduce the formation of mutagenic metabolites. nih.gov In another example, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one was identified as a novel scaffold for EGFR inhibitors through a scaffold hopping approach. nih.gov The rational design of hybrid molecules that combine the this compound scaffold with other pharmacologically active fragments is another promising strategy. This could involve linking the core structure to other known enzyme inhibitors or receptor ligands to create multi-target compounds or to enhance the affinity for a specific target.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predicting Compound Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that attempt to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of analogues of this compound, a QSAR model could be developed to predict their efficacy. This would involve synthesizing and testing a diverse set of derivatives with variations in their physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

The development of a robust QSAR model requires a dataset of compounds with well-defined biological activity data. researchgate.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the series. japsonline.com Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates the descriptors to the biological activity. japsonline.comnih.gov Such a model can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process. While specific QSAR models for this compound are not publicly available, the methodology has been successfully applied to other classes of isoquinoline derivatives. japsonline.com

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-(Isoquinolin-8-YL)propanoic Acid (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are used to determine the electronic structure, optimized geometry, and reactivity of compounds. biointerfaceresearch.comnih.gov For this compound, DFT calculations can provide crucial data on its most stable three-dimensional conformation. nih.gov

These calculations can also elucidate the distribution of electrons within the molecule by mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO locations indicate the likely sites for nucleophilic and electrophilic attack, respectively, offering predictions about the molecule's reactivity in chemical reactions. mdpi.com Furthermore, DFT has been successfully used to predict the site of alkylation in chemoselective reactions involving similar heterocyclic systems, which is crucial for synthesizing derivatives. nih.govacs.org By calculating parameters like molecular electrostatic potential, researchers can identify electron-rich and electron-poor regions, which are key to understanding intermolecular interactions. nih.gov

Table 1: Examples of Properties Calculated Using DFT for Quinoline (B57606)/Isoquinoline (B145761) Derivatives

Calculated PropertySignificanceReference
Optimized Molecular GeometryPredicts the most stable 3D structure of the molecule. nih.gov
HOMO-LUMO EnergiesDetermines electronic transition properties and sites of reactivity. mdpi.com
Molecular Electrostatic Potential (MEP)Maps charge distribution to predict interaction sites. nih.gov
Reaction Site PredictionGuides chemical synthesis by predicting the most likely atoms to react. acs.org

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com This method is critical in the early stages of drug discovery for identifying potential biological targets and understanding binding mechanisms.

For a novel or uncharacterized compound like this compound, the first step is often to identify potential biological targets. In silico tools like SwissTargetPrediction can predict putative macromolecular targets based on the principle of chemical similarity to known ligands. mdpi.com Once potential targets are identified—for instance, enzymes like kinases, oxidases, or proteases—molecular docking can be used to simulate the binding of the compound to the active site of these proteins. mdpi.com For example, derivatives of the related quinolinone core have been docked against the Epidermal Growth Factor Receptor (EGFR) to investigate their potential as anticancer agents. nih.govacs.org

A successful docking simulation yields a binding score or energy, which estimates the affinity of the ligand for the target. nih.gov A more negative binding energy generally suggests a more favorable interaction. Beyond just the score, docking analysis provides a detailed view of the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on the ligand and the protein. mdpi.com

Hydrophobic Contacts: Interactions between nonpolar regions of the ligand and receptor.

π-π Stacking: Occurs between aromatic rings, such as the isoquinoline ring system and aromatic amino acid residues in the protein. mdpi.com

In studies of similar heterocyclic compounds, docking has revealed specific amino acid residues that are key for interaction, such as the formation of hydrogen bonds with residues like MET 769 in EGFR. nih.gov This level of detail is invaluable for understanding the basis of molecular recognition.

Molecular Dynamics Simulations for Characterizing Ligand-Target Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.comnih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the target protein. mdpi.com

By running an MD simulation on a docked complex of this compound and a putative target, researchers can:

Assess the stability of the binding pose: MD can confirm whether the interactions predicted by docking are maintained over a period of nanoseconds. mdpi.com

Characterize conformational changes: Both the ligand and the protein can change their shape upon binding. MD simulations reveal these dynamic adjustments. mdpi.com

Evaluate the influence of solvent: MD explicitly models the surrounding water molecules, providing a more realistic environment for studying the binding event. mdpi.com

This technique has been widely used to study protein-ligand interactions, membrane permeability, and the effects of mutations on drug binding, making it a powerful tool for validating in silico hits before committing to costly synthesis and experimental testing. nih.govmdpi.com

De Novo Design and Virtual Screening Approaches for Novel this compound Derivatives

Once a promising target and binding mode are identified for this compound, computational methods can be used to design new, potentially more potent derivatives.

Virtual Screening: This involves docking a large library of compounds against a specific biological target to identify those with the highest predicted binding affinity. nih.gov One could create a virtual library of derivatives by making small chemical modifications to the this compound scaffold and then screen them against the identified target.

De Novo Design: This approach involves building novel molecules from scratch or by combining smaller molecular fragments directly within the binding site of the target protein. Using the this compound structure as a starting fragment, algorithms can suggest new functional groups or modifications that would improve binding affinity and other properties based on the topology of the receptor's active site. The synthesis of new derivatives often relies on using the parent molecule as a building block. nih.gov

Application of Cheminformatics and Machine Learning for Predictive Modeling and Lead Optimization

Cheminformatics applies computational and informational techniques to solve problems in chemistry. nih.gov It plays a crucial role in organizing and analyzing the vast amounts of data generated in drug discovery. When combined with machine learning, it becomes a powerful predictive tool.

For this compound and its derivatives, these methods can be applied for lead optimization. The process typically involves:

Molecular Representation: Molecules are converted into numerical formats that a computer can understand. This is often done using "molecular fingerprints," which are bit strings where each bit represents the presence or absence of a specific chemical feature. youtube.com

Model Building: A dataset of derivatives with known experimental values (e.g., binding affinity, solubility) is created. A machine learning algorithm is then trained on this data to find a relationship between the molecular descriptors (the input) and the experimental property (the output). youtube.com

Predictive Modeling: Once trained, the model can predict the properties of new, unsynthesized derivatives of this compound. This allows chemists to prioritize the synthesis of compounds that are predicted to have the most desirable characteristics, saving significant time and resources. nih.gov

These predictive models are a key component of the modern design-make-test-analyze cycle, accelerating the journey from an initial hit compound to an optimized lead candidate. nih.gov

The advanced analytical techniques specified in the outline, such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, require specific experimental data that has not been published in accessible scientific literature. For instance, a thorough discussion of NMR data would necessitate the availability of reported chemical shifts (δ) for both proton (¹H) and carbon (¹³C) nuclei, as well as coupling constants (J) and data from two-dimensional NMR experiments (COSY, HSQC, HMBC, NOESY). Similarly, a detailed analysis of the three-dimensional molecular structure from X-ray crystallography would depend on the public availability of a solved crystal structure, from which bond lengths, bond angles, and torsion angles could be extracted.

Without these foundational experimental results, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research and publication of the characterization of this compound in peer-reviewed journals are required before a comprehensive article as outlined can be written.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Precise Determination of Three-Dimensional Molecular Structure

Elucidation of Crystal Packing and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for 3-(Isoquinolin-8-YL)propanoic acid is not publicly available, its molecular structure allows for well-founded predictions of its crystal packing and intermolecular interactions. The molecule possesses both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the carboxylic carbonyl oxygen and the isoquinoline (B145761) nitrogen).

This functionality strongly suggests the formation of robust hydrogen-bonding networks. It is highly probable that the carboxylic acid moieties would form centrosymmetric dimers via strong O-H···O hydrogen bonds, a common and highly stable supramolecular synthon in carboxylic acids. mdpi.comresearchgate.net This interaction typically results in a recognizable R²₂(8) graph set motif in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 parts per million), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. The molecular formula for this compound is C₁₂H₁₁NO₂.

Table 1: HRMS Data for this compound

Molecular FormulaIon TypeCalculated Monoisotopic Mass (Da)
C₁₂H₁₁NO₂[M+H]⁺202.0863
C₁₂H₁₁NO₂[M-H]⁻200.0717
C₁₂H₁₁NO₂[M+Na]⁺224.0682

Data is calculated based on the molecular formula. Experimental verification would be required to confirm these values.

Fragmentation Pathway Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) experiments, coupled with HRMS, provide detailed structural information through the analysis of fragmentation patterns. While specific experimental data for this compound is not available, a plausible fragmentation pathway can be predicted based on its structure.

Upon ionization, the molecular ion would likely undergo characteristic losses associated with the propanoic acid side chain. Common fragmentation steps would include:

Loss of H₂O (water): A neutral loss of 18 Da from the molecular ion.

Loss of COOH (carboxyl radical): A loss of 45 Da.

Loss of C₂H₄ (ethene): Resulting from McLafferty rearrangement, a characteristic fragmentation of carboxylic acids.

Cleavage of the side chain: Producing a stable isoquinolinyl-methyl cation.

The fragmentation of the isoquinoline ring itself would produce a series of characteristic ions that could be used to confirm the identity of the core structure. docbrown.info

Application in Pre-clinical Metabolite Identification

In preclinical drug development, identifying the metabolic fate of a compound is essential for understanding its efficacy and safety. nih.gov HRMS is a primary technique for identifying metabolites in complex biological matrices like plasma and urine. nih.gov

For this compound, no specific metabolism studies have been published. However, based on the known metabolism of related isoquinoline and quinoline (B57606) compounds, several metabolic pathways can be anticipated. oup.comnih.govresearchgate.net Phase I metabolism would likely involve oxidation, such as hydroxylation at various positions on the isoquinoline ring, catalyzed by cytochrome P450 enzymes. nih.gov Phase II metabolism would likely involve the conjugation of the carboxylic acid group with glucuronic acid to form a glucuronide conjugate, a common pathway for increasing water solubility and facilitating excretion. nih.gov HRMS would be instrumental in detecting these potential metabolites by identifying their accurate masses and analyzing their fragmentation patterns to pinpoint the sites of modification.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Although experimental spectra for this compound are not documented in the literature, its characteristic vibrational modes can be predicted.

Carboxylic Acid Group: The most prominent features would arise from the carboxylic acid. In the FTIR spectrum, a very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer. A strong, sharp absorption for the C=O (carbonyl) stretch would appear around 1700-1725 cm⁻¹. researchgate.net

Isoquinoline Ring: The aromatic ring would give rise to several bands. C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring would be observed in the 1450-1600 cm⁻¹ region.

Alkyl Chain: C-H stretching and bending vibrations from the propanoic acid's ethylenic bridge would be found in the 2850-2960 cm⁻¹ and ~1460 cm⁻¹ regions, respectively.

Raman spectroscopy would complement the FTIR data, being particularly sensitive to the non-polar bonds of the aromatic ring, providing strong signals for the C=C ring stretching modes. researchgate.net The presence and strength of hydrogen bonds can be inferred from shifts in the O-H and C=O stretching frequencies. chemrxiv.orgcsic.es

Table 2: Predicted Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity (FTIR)
3300-2500O-H stretchCarboxylic Acid (dimer)Broad, Strong
3100-3000C-H stretchAromaticMedium
2960-2850C-H stretchAliphaticMedium
1725-1700C=O stretchCarboxylic Acid (dimer)Strong, Sharp
1600-1450C=C, C=N stretchAromatic RingMedium-Strong
1420-1380O-H bendCarboxylic AcidMedium
~920O-H bend (out-of-plane)Carboxylic Acid (dimer)Broad, Medium

These are predicted values based on characteristic group frequencies. Experimental data is required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy measures the electronic transitions within a molecule and is highly sensitive to conjugated systems. The isoquinoline ring system of this compound is the primary chromophore. Similar to its structural analog, naphthalene (B1677914), isoquinoline exhibits multiple absorption bands in the UV region corresponding to π→π* electronic transitions. researchgate.net

While a specific spectrum for the 8-substituted isomer is not documented, related isoquinoline and quinoline derivatives show characteristic absorptions. researchgate.netnih.gov It is expected that this compound would display two or three main absorption bands. The presence of the carboxylic acid group, being insulated from the aromatic ring by the propyl chain, is expected to have a minimal effect on the position of the absorption maxima (λ_max).

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Predicted λ_max (nm)Transition TypeChromophore
~220-230π→πIsoquinoline Ring
~270-280π→πIsoquinoline Ring
~310-320π→π*Isoquinoline Ring

Values are estimations based on the isoquinoline chromophore and data from related compounds. The solvent used can influence the exact position of the maxima.

Pre Clinical Biological Evaluation and Mechanistic Investigations

Mechanism of Action Studies at the Molecular and Cellular Level

Target Engagement Studies and Pathway Analysis

There is currently no publicly available information on the specific molecular targets of 3-(isoquinolin-8-yl)propanoic acid. Research has not yet defined which proteins, enzymes, or receptors the compound binds to, nor has there been any elucidation of the downstream signaling pathways that may be modulated by this interaction.

Cell Cycle Analysis and Apoptosis Induction Mechanisms

No studies have been published that investigate the effects of this compound on the cell cycle of any cell line. Consequently, there is no data on whether this compound can induce cell cycle arrest at any phase (G1, S, G2, or M) or the mechanisms by which it might do so. Similarly, its potential to induce apoptosis (programmed cell death) has not been explored, and therefore, no information exists on the apoptotic pathways it might trigger.

Modulation of Gene Expression and Protein Production

The impact of this compound on gene expression and subsequent protein production is an area that remains uninvestigated. There are no available reports on whether this compound can upregulate or downregulate the expression of specific genes or alter the proteomic profile of cells.

In Vivo Efficacy Studies in Relevant Animal Models of Disease

As a result of the lack of in vitro characterization, there have been no in vivo efficacy studies conducted with this compound in any animal models of disease, including but not limited to inflammatory, oncological, or infectious disease models.

Establishment of Experimental Disease Models

No experimental disease models have been reported in the context of evaluating the therapeutic potential of this compound.

Assessment of Pharmacodynamic Endpoints and Biomarker Modulation

In the absence of in vivo studies, there has been no assessment of pharmacodynamic endpoints or the modulation of any disease-relevant biomarkers following administration of this compound.

Investigations into the Selectivity and Off-Target Interactions of this compound in Pre-clinical Systems

There is no available data concerning the selectivity profile of this compound. Studies to determine its binding affinity for its intended target versus other related or unrelated proteins (off-targets) have not been published.

Pre Clinical Pharmacokinetic and Admet Research of 3 Isoquinolin 8 Yl Propanoic Acid

In Vitro Metabolic Stability Assessment in Hepatic Microsomes and Hepatocytes

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. researchgate.netspringernature.com This is typically assessed in vitro using liver microsomes or hepatocytes from various species, including humans. researchgate.netnuvisan.com These systems contain the primary enzymes responsible for drug metabolism, such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov The rate at which the compound is metabolized in these systems allows for the calculation of its intrinsic clearance (CLint) and half-life (t1/2). nuvisan.com This data helps in ranking compounds and predicting their in vivo clearance. researchgate.net For slowly metabolized compounds, longer incubation times or specialized techniques like using plated hepatocytes may be employed. wuxiapptec.com

Without specific studies on 3-(isoquinolin-8-YL)propanoic acid, its susceptibility to Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism remains unknown.

Identification and Characterization of Major Metabolites

Following metabolic stability assays, the identification of major metabolites is a key step. This involves incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Identifying the chemical structures of metabolites helps to understand the metabolic pathways and to assess whether any of the metabolites are pharmacologically active or potentially toxic. thermofisher.com For some compounds, gut microbiota can also play a significant role in metabolism. frontiersin.org

There is no available information on the potential metabolites of this compound.

Membrane Permeability Studies (e.g., Caco-2, PAMPA assays)

To predict the oral absorption of a drug, in vitro models like the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are used. nih.govsigmaaldrich.com The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form a barrier with properties similar to the intestinal epithelium. nih.govresearchgate.net The permeability of a compound across this monolayer is a good indicator of its potential for intestinal absorption. nih.gov

The PAMPA model is a non-cell-based assay that predicts passive, transcellular permeability. sigmaaldrich.com It measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment. sigmaaldrich.com This high-throughput screening method is useful for assessing the passive permeability of a large number of compounds early in drug discovery. sigmaaldrich.comnih.gov

The permeability characteristics of this compound have not been reported in the public domain.

Plasma Protein Binding Characteristics and Implications for Distribution

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site. nih.govnih.gov Only the unbound fraction of the drug is pharmacologically active and available for metabolism and excretion. nih.gov Techniques such as equilibrium dialysis, ultrafiltration, and high-performance liquid chromatography (HPLC) with immobilized protein columns are used to determine the percentage of drug that binds to plasma proteins. nih.govresearchgate.net

The plasma protein binding profile for this compound is not currently available.

Prediction of Absorption and Distribution Profiles in Pre-clinical Models

Data from in vitro studies on metabolic stability, permeability, and plasma protein binding are integrated to predict the absorption and distribution of a compound in preclinical animal models. These predictions help in designing in vivo pharmacokinetic studies and in estimating the initial dosage for such studies. The Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability, is often used in conjunction with this data to predict oral bioavailability. nih.gov

As there is no available in vitro data for this compound, its absorption and distribution profile in preclinical models cannot be predicted.

Preliminary Excretion Pathway Analysis in Animal Models

Early analysis of excretion pathways in animal models helps to understand how a drug and its metabolites are eliminated from the body, primarily through urine and feces. These studies typically involve administering the compound to animals and collecting and analyzing urine and bile to identify the major routes of excretion. This information is critical for a complete understanding of the compound's disposition.

No studies detailing the excretion pathways of this compound in animal models have been published.

Future Directions and Applications of 3 Isoquinolin 8 Yl Propanoic Acid in Early Drug Discovery

Strategies for Lead Optimization and Pre-clinical Development

Once a hit compound like 3-(isoquinolin-8-yl)propanoic acid is identified, the subsequent lead optimization phase is critical for transforming it into a viable pre-clinical candidate. This process involves systematically modifying the molecule to enhance its potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A primary strategy involves conducting extensive SAR studies. This would entail synthesizing a library of analogues by modifying both the isoquinoline (B145761) core and the propanoic acid side chain. For instance, substitutions at various positions on the isoquinoline ring could be explored to improve target binding affinity and selectivity. nih.gov The propanoic acid chain could also be altered—by changing its length, introducing conformational constraints, or converting it to other functional groups like amides or esters—to fine-tune the molecule's properties. A three-step protocol for SAR development, which focuses on identifying key conformational features and functional groups, could rapidly advance the optimization process. nih.gov

Fragment-Based Drug Discovery (FBDD): The isoquinoline structure serves as an excellent template for FBDD. researchoutreach.org This technique involves screening smaller molecular fragments that bind to the biological target and then growing or merging these fragments to create a more potent lead compound. researchoutreach.org Researchers could use the isoquinoline core as a starting fragment and systematically add substituents to explore interactions with the target protein's binding site, a method that has proven successful in developing kinase inhibitors. researchoutreach.org

Pre-clinical Development Focus: In the pre-clinical stage, the focus would shift to evaluating the optimized leads in cellular and animal models. Key objectives include establishing a clear dose-response relationship, understanding the mechanism of action, and assessing the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This stage is crucial for identifying candidates with favorable properties for further development. nih.govaccscience.com

Exploration of Novel Therapeutic Areas for Isoquinoline-Propanoic Acid Derivatives

The isoquinoline framework is associated with a broad spectrum of pharmacological activities, suggesting that derivatives of this compound could be explored for a multitude of therapeutic applications. nih.govwisdomlib.org

Oncology: Many isoquinoline alkaloids and their derivatives exhibit significant antitumor effects. wisdomlib.orgnih.gov Compounds like berberine (B55584) have shown potential in cancer treatment. numberanalytics.com Derivatives of this compound could be designed and screened as inhibitors of key cancer-related targets such as protein kinases, topoisomerases, or as agents that disrupt nucleic acid integrity. nih.govnih.gov

Infectious Diseases: The isoquinoline scaffold is a known antimicrobial agent. wisdomlib.orgamerigoscientific.com Research has demonstrated the efficacy of isoquinoline derivatives against various bacterial, fungal, and parasitic pathogens. wisdomlib.orgamerigoscientific.com New derivatives could be developed as novel antibiotics or antifungals, potentially addressing the growing challenge of antimicrobial resistance.

Inflammatory and Neurological Disorders: Isoquinoline-based compounds have been investigated for their anti-inflammatory and neuroprotective properties. researchgate.netresearchoutreach.org For example, fasudil (B1672074) is an isoquinoline derivative used to treat cerebral bronchospasm, and apomorphine (B128758) is used in the management of Parkinson's disease. researchoutreach.orgnumberanalytics.com This opens the possibility of developing derivatives of this compound for conditions such as rheumatoid arthritis or neurodegenerative diseases. researchoutreach.org

Table 1: Potential Therapeutic Applications of Isoquinoline Derivatives

Therapeutic Area Biological Target/Mechanism Example Compound(s) Reference(s)
Oncology DNA Intercalation, Topoisomerase Inhibition Berberine, Coralyne nih.govnumberanalytics.com
Infectious Diseases Disruption of Microbial Cell Membranes Berberine amerigoscientific.com
Neurological Disorders Neuroprotection, Kinase Inhibition Apomorphine, Papaverine (B1678415) numberanalytics.commdpi.com
Inflammatory Diseases Protein Kinase C (PKC) Inhibition 5,7-disubstituted isoquinoline inhibitor researchoutreach.org
Cardiovascular Diseases Vasodilation, Rho-kinase Inhibition Fasudil, Papaverine researchoutreach.orgmdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new chemical entities. mdpi.com

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel drug targets that may be modulated by isoquinoline-based compounds. accscience.commdpi.com

De Novo Design and Virtual Screening: Generative AI models can design novel isoquinoline-propanoic acid derivatives from scratch, tailored to fit a desired therapeutic profile. nih.gov Subsequently, ML-based virtual screening can efficiently screen vast virtual libraries of these compounds against a specific target, prioritizing a smaller, more promising set for chemical synthesis and biological testing. researchgate.net This significantly reduces the time and cost associated with traditional high-throughput screening. accscience.com

Property Prediction: A major challenge in drug development is predicting a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. ML models can be trained on existing chemical data to predict these properties for novel derivatives of this compound with increasing accuracy, allowing researchers to filter out compounds with unfavorable profiles early in the discovery pipeline. mdpi.comnih.gov

Table 2: Applications of AI/ML in the Drug Discovery Pipeline for Isoquinoline Derivatives

Discovery Stage AI/ML Application Potential Impact Reference(s)
Target Identification Analysis of 'omics' and clinical data Identify novel biological targets for isoquinoline compounds. accscience.com
Hit Identification Virtual screening of large compound libraries Rapidly screen millions of virtual derivatives to find hits. researchgate.net
Lead Generation De novo design using generative models Create novel molecules with desired properties. nih.gov
Lead Optimization Predictive modeling of ADMET properties Prioritize candidates with better safety and pharmacokinetic profiles. mdpi.comnih.gov
Pre-clinical Studies Analysis of trial data to identify trends Improve the accuracy and efficiency of clinical trials. nih.gov

Potential for Development as Chemical Probes or Research Tools

Beyond direct therapeutic applications, compounds like this compound can be invaluable as chemical probes or research tools. A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in cells and organisms.

The isoquinoline scaffold's known ability to interact with specific enzyme classes, such as kinases, makes it an excellent starting point for developing potent and selective inhibitors. researchoutreach.org A derivative of this compound could be optimized to serve as a probe for a particular kinase, helping to elucidate its role in cellular signaling pathways. Furthermore, the fluorescent properties inherent in some isoquinoline systems could be harnessed to develop imaging agents for visualizing biological processes in real-time. researchgate.net

Interdisciplinary Collaboration Opportunities in Academia and Industry

The journey of a compound from a laboratory concept to a marketed drug is complex and requires a diverse set of expertise and resources. drugbank.com The development of novel molecules like this compound derivatives would greatly benefit from robust collaborations between academic institutions and the pharmaceutical industry.

Academia's Role: Academic labs are often the source of foundational discoveries and innovation. nih.govnih.gov They can contribute by synthesizing novel isoquinoline derivatives, exploring new synthetic methodologies, and conducting initial biological screenings to identify promising compounds and their mechanisms of action. nih.gov

Industry's Role: Pharmaceutical companies provide the infrastructure and resources necessary for large-scale development. drugbank.com This includes high-throughput screening capabilities, expertise in medicinal chemistry for lead optimization, conducting formal pre-clinical and clinical trials, navigating the regulatory approval process, and manufacturing and commercialization. accscience.comdrugbank.com

Such partnerships create a synergistic relationship where academic innovation is translated into tangible therapeutic products through industrial expertise and investment, ultimately accelerating the delivery of new medicines to patients. drugbank.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Isoquinolin-8-YL)propanoic acid, and how can their efficiency be optimized?

  • Methodological Answer : Synthesis of isoquinoline derivatives often involves coupling reactions or functional group transformations. For example, derivatives like 3-((6-R-quinolin-4-yl)thio)propanoic acid are synthesized via nucleophilic substitution or esterification followed by hydrolysis . For this compound, a plausible route could involve:

Isoquinoline Functionalization : Introduce a propanoic acid chain via alkylation or Michael addition at the 8-position.

Ester Hydrolysis : If an ester intermediate (e.g., ethyl 3-(isoquinolin-8-yl)propanoate) is formed, optimize hydrolysis using NaOH/EtOH or LiOH/THF to avoid side reactions .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., Pd for coupling reactions) to improve yield .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the isoquinoline ring protons (aromatic region: δ 7.5–9.0 ppm) and propanoic acid chain (α-H: δ 2.5–3.5 ppm; COOH: δ 10–12 ppm). Compare with computed spectra for validation .
  • Mass Spectrometry : Employ ESI-MS or GC-MS to verify molecular weight (e.g., [M+H]+^+ peak) and fragmentation patterns. Reference databases like HMDB for analogous compounds (e.g., 3-(2-hydroxyphenyl)propanoic acid) .
  • IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .

Q. What are the critical parameters to consider when designing purification protocols for this compound?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for solubility. Avoid chlorinated solvents if the compound forms salts .
  • Chromatography : Optimize column chromatography with silica gel and a gradient of ethyl acetate/hexane. For acidic impurities, use reverse-phase HPLC with 0.1% TFA in mobile phase .
  • Crystallization : Recrystallize from ethanol/water mixtures to enhance purity. Monitor pH to prevent premature protonation of the carboxylic acid group .

Advanced Research Questions

Q. How does the introduction of the isoquinolin-8-yl group influence the compound's metabolic stability compared to other phenylpropanoic acid derivatives?

  • Methodological Answer :

  • Metabolic Pathways : Isoquinoline derivatives often undergo phase I oxidation (via CYP450 enzymes) and phase II conjugation (e.g., sulfation, glucuronidation). Compare with 3-(4-hydroxyphenyl)propanoic acid, which is metabolized to 4-hydroxyphenylacetic acid via decarboxylation .
  • Stability Assays : Incubate the compound with liver microsomes or hepatocytes. Quantify metabolites using LC-MS/MS and compare half-life (t1/2t_{1/2}) to phenylpropanoic acid analogs. Adjust substituents (e.g., electron-withdrawing groups) to reduce CYP450 affinity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Data Normalization : Use internal standards (e.g., IC50_{50} values normalized to reference drugs) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent DMSO% in cell viability assays) .

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